molecular formula C15H14N2OS2 B2912667 N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890960-75-5

N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2912667
CAS No.: 890960-75-5
M. Wt: 302.41
InChI Key: VWLYLAVBNSHHOL-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a benzothiazole derivative characterized by a 2-methoxyphenyl group attached to the benzothiazole core via the 2-amine position and a methylthio (-SCH₃) substituent at the 6-position of the heterocyclic ring. The benzothiazole scaffold is renowned for its pharmacological versatility, with applications in anticancer, anti-inflammatory, and enzyme inhibition activities . This compound has been synthesized via Suzuki cross-coupling and acylation reactions, as demonstrated in related benzothiazole derivatives .

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-18-13-6-4-3-5-11(13)16-15-17-12-8-7-10(19-2)9-14(12)20-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLYLAVBNSHHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the methoxyphenyl and methylthio substituents. One common method involves the use of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt, hydrazine hydrate, and substituted aldehyde in a one-pot procedure . This efficient synthetic route allows for the direct formation of the desired compound under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of benzothiazole derivatives can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, using scalable procedures that can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or the methoxyphenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to bacterial receptors, preventing the activation of genes involved in biofilm formation and virulence . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine with structurally related benzothiazole derivatives:

Compound Name Substituents (Position) Key Properties/Activities Reference
This compound 6-SCH₃, 2-NH-(2-methoxyphenyl) Enhanced lipophilicity; potential for improved pharmacokinetics
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) 6-aryl (4-OCH₃), 2-NH₂ Potent urease inhibition (IC₅₀ = 28.57 μg/mL); NO scavenging (67% at 50 μg/mL)
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4) 6-Br, 2-NHCOCH₃ Moderate NO scavenging (54% at 50 μg/mL, IC₅₀ = 46.5 μg/mL)
N-m-Tolylbenzo[d]thiazol-2-amine 2-NH-(m-tolyl) Melting point: 97–99°C; characterized by NMR and HRMS
6-(Trifluoromethoxy)benzo[d]thiazol-2-amine 6-OCH₂CF₃, 2-NH₂ Derived from riluzole; used in ABAD/17β-HSD10 modulation for Alzheimer’s research
6-(Methylsulfonyl)benzo[d]thiazol-2-amine 6-SO₂CH₃, 2-NH₂ Intermediate in Disperse Red 137 dye synthesis; higher oxidation state than methylthio

Key Observations :

  • Substituent Position and Electronic Effects : The 6-methylthio group in the target compound is less electronegative than 6-trifluoromethoxy (in ) but more lipophilic than 6-bromo (in ). This balance may optimize both solubility and membrane penetration.
  • Biological Activity: Compounds with 6-aryl groups (e.g., 3c in ) exhibit strong urease inhibition, whereas bromo or acetamide derivatives (e.g., compound 4 in ) show moderate NO scavenging. The target compound’s methylthio group may confer unique redox-modulating properties.
  • Synthetic Routes : Suzuki coupling is a common method for introducing aryl/heteroaryl groups (e.g., ), while thiourea cyclization is used for core benzothiazole synthesis (e.g., ).
Pharmacological Profiles
  • Enzyme Inhibition :
    • The 6-(4-methoxyphenyl) analogue (3c) inhibits urease at 86.24% (50 μg/mL), attributed to the electron-donating methoxy group enhancing binding affinity .
    • In contrast, methylthio’s moderate electron-withdrawing nature may shift activity toward other targets, such as kinases or nitric oxide pathways.
  • Anticancer Potential: Triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives induce apoptosis in MCF-7 cells via p53 activation . The target compound’s methylthio group could similarly disrupt cancer cell redox balance.
  • Anti-Inflammatory Activity :
    • N-alkylated benzothiazoles (e.g., ) inhibit prostaglandin E₂, suggesting the target compound’s 2-methoxyphenyl group may synergize with methylthio for anti-inflammatory effects.
Physicochemical Properties
  • Lipophilicity : The methylthio group (logP ~1.5) increases hydrophobicity compared to methoxy (logP ~0.7) but is less bulky than trifluoromethoxy (logP ~2.1) .
  • Melting Points : N-aryl derivatives (e.g., N-m-Tolyl in ) melt at 97–99°C, whereas acetamide derivatives (e.g., ) have lower melting points due to reduced crystallinity.

Biological Activity

N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a methoxyphenyl group and a methylthio group. These structural elements contribute to its unique electronic properties, enhancing its chemical reactivity and biological interactions. The methoxy and methylthio groups are believed to play crucial roles in modulating the compound's activity against various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Compounds with similar structures have been shown to inhibit specific enzymes or signaling pathways involved in tumor growth, leading to apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound may interact with proteins regulating cell proliferation and apoptosis, potentially leading to cell cycle arrest and induction of programmed cell death.
  • Case Studies : In vitro studies have reported cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Several studies have demonstrated its efficacy against various bacterial strains:

  • Efficacy Against Bacteria : The compound has shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Modifications to the benzothiazole structure can enhance antimicrobial activity, particularly when electron-withdrawing groups are present .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Core : This is achieved through cyclization reactions involving thioketones and amines.
  • Substitution Reactions : The introduction of the methoxyphenyl and methylthio groups can be accomplished via electrophilic aromatic substitution or nucleophilic attack mechanisms.
  • Optimization for Yield : Techniques such as recrystallization and chromatography are employed to purify the final product.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction.
Antimicrobial ActivityEffective against multiple bacterial strains; SAR studies suggest enhanced activity with specific substitutions .
Interaction StudiesPotential interactions with key proteins involved in cancer signaling pathways.

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